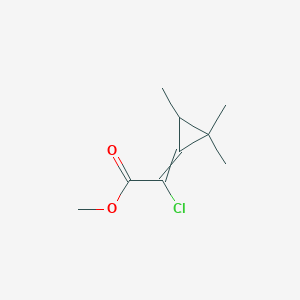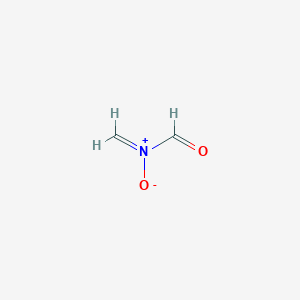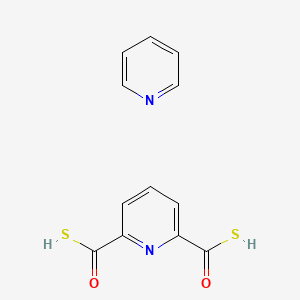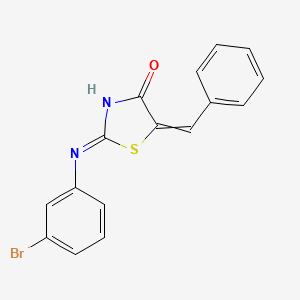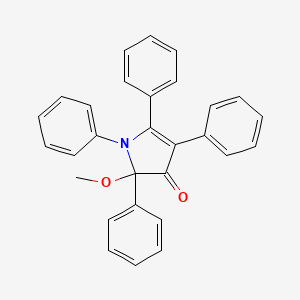
2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with methoxy and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications are being explored, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetraphenyl-1,2-dihydro-3H-pyrrol-3-one: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxy-1,2,4,5-tetraphenyl-1H-pyrrole: Similar structure but different oxidation state, leading to distinct chemical properties.
Uniqueness
2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
89722-97-4 |
|---|---|
Fórmula molecular |
C29H23NO2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-methoxy-1,2,4,5-tetraphenylpyrrol-3-one |
InChI |
InChI=1S/C29H23NO2/c1-32-29(24-18-10-4-11-19-24)28(31)26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23)30(29)25-20-12-5-13-21-25/h2-21H,1H3 |
Clave InChI |
CRBOECTZXOTCHI-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
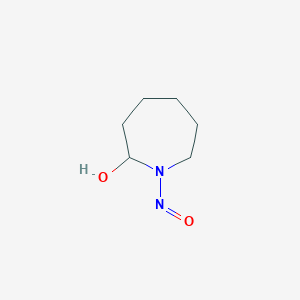
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)

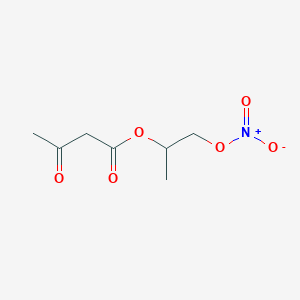
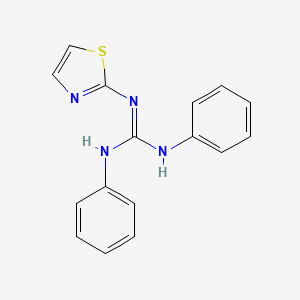
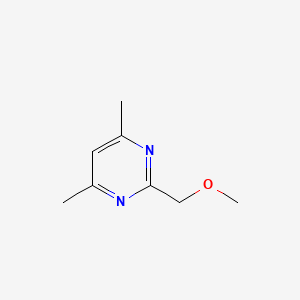
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
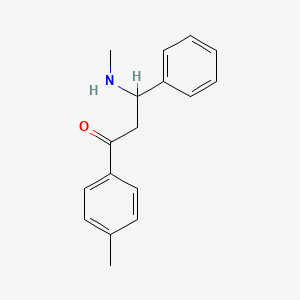
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
